
Pramipexole dihydrochloride
Overview
Description
Pramipexole dihydrochloride is a non-ergoline dopamine agonist used primarily for treating Parkinson’s disease (PD) and restless legs syndrome. Its chemical name is (S)-2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole dihydrochloride monohydrate, with the molecular formula C₁₀H₂₁Cl₂N₃O₄S and a molecular weight of 302.27 g/mol . It is a white to off-white crystalline powder, highly soluble in water, methanol, and ethanol, with a melting point of 280–290°C and a pKa of 5.0 and 9.6 . The drug exhibits selective agonism at dopamine D2, D3, and D4 receptors, modulating motor function and neurotransmission in PD .
Pramipexole is available in immediate-release (IR) and extended-release (ER) formulations. The ER formulation (e.g., Mirapex ER) maintains stable plasma concentrations, reduces dosing frequency, and improves patient compliance compared to IR tablets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pramipexole dihydrochloride involves several steps:
Condensation and Protection: Amino of aminocyclohexanol is condensed and protected using propionyl chloride to obtain p-propionyl cyclohexanol.
Catalytic Oxidation: This intermediate undergoes catalytic oxidation to form p-propionyl cyclohexanone.
Oxidative Bromination and Hantzsch Condensation: The next step involves oxidative bromination followed by Hantzsch condensation to yield 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole.
Reduction: Diisobutyl aluminum hydride is used to reduce this compound to 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole.
Resolution and Salt Formation: Finally, L-(+)-tartaric acid resolution and salt formation are carried out to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced by adding (S)-(-)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole to acetone, followed by the addition of concentrated hydrochloric acid to adjust the pH. The mixture is then stirred, filtered, and recrystallized using 90% ethanol to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly during its synthesis.
Reduction: The compound is reduced using diisobutyl aluminum hydride during its preparation.
Substitution: Various substitution reactions are involved in the synthesis, such as the use of propionyl chloride for amino protection.
Common Reagents and Conditions:
Propionyl Chloride: Used for amino protection.
Diisobutyl Aluminum Hydride: Used for reduction.
L-(+)-Tartaric Acid: Used for resolution and salt formation.
Major Products Formed:
2-Amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole: An intermediate in the synthesis.
2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole: Another intermediate before the final product.
Scientific Research Applications
Parkinson's Disease
Pramipexole is approved for the management of Parkinson's disease, where it helps alleviate symptoms such as tremors, stiffness, and bradykinesia. It can be used as a monotherapy or as an adjunct to levodopa therapy, particularly in younger patients who are more prone to motor fluctuations associated with levodopa treatment .
Restless Legs Syndrome
The drug is also indicated for the treatment of RLS, where it has been shown to reduce the urge to move the legs and improve sleep quality . Studies have demonstrated its effectiveness over long-term use, although some patients may experience side effects such as daytime sleepiness and impulse control disorders .
Side Effects and Behavioral Changes
While pramipexole is effective, it is associated with several side effects. Common adverse effects include nausea, dizziness, and compulsive behaviors such as gambling or hypersexuality . A case study highlighted a patient who developed suicidal behavior following an increase in pramipexole dosage, suggesting a potential link between dopamine agonist therapy and impulsive behaviors .
Bipolar Disorder and Depression
Recent studies have indicated that pramipexole may also be effective in treating bipolar depression and treatment-resistant depression. Although these findings are promising, further clinical trials are necessary to establish its efficacy in these conditions definitively .
Opioid Dependence
Pramipexole has been investigated for its potential role in managing opioid dependence. Research suggests that it may help reduce tolerance to morphine and alleviate withdrawal symptoms, thereby restoring analgesic effects when patients are weaned off opioids .
Essential Tremors
There is emerging evidence supporting the use of pramipexole for essential tremors; however, more extensive studies are required to confirm these findings and establish dosing guidelines .
Case Studies and Clinical Trials
Mechanism of Action
Pramipexole dihydrochloride acts as a dopamine agonist with high specificity for the D2 subfamily of dopamine receptors. It also binds to D3 and D4 receptors. By stimulating these receptors, pramipexole mimics the effects of dopamine, thereby alleviating symptoms of Parkinson’s disease and Restless Legs Syndrome . In normal dopaminergic systems, it acts on presynaptic D2 and D3 dopamine autoreceptors, suppressing the synthesis and synaptic release of dopamine .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Comparison with Enantiomers: (R)-Pramipexole Dihydrochloride
The (R)-enantiomer of pramipexole, dexpramipexole dihydrochloride, is structurally identical but exhibits distinct pharmacological properties. While pramipexole (S-form) is a potent dopamine agonist, dexpramipexole (R-form) acts as a weak non-ergoline dopamine agonist and neuroprotective agent .
Table 1: Key Differences Between Pramipexole and Dexpramipexole
Property | Pramipexole (S-form) | Dexpramipexole (R-form) |
---|---|---|
Dopamine Agonism | Potent (D2/D3 receptors) | Weak |
Clinical Use | Parkinson’s disease, RLS | Neuroprotection (e.g., ALS) |
Neuroprotective Role | Limited | Significant |
Efficacy in PD | High | Low |
Comparison with Other Dopamine Agonists
This compound is often compared to ergoline dopamine agonists (e.g., bromocriptine) and non-ergoline agents (e.g., ropinirole). Key advantages include:
- Selectivity : Higher selectivity for D3 receptors, reducing off-target effects.
- Safety Profile : Lower risk of fibrotic complications (e.g., cardiac valvulopathy) compared to ergoline agonists .
- Dosing Flexibility : ER formulations offer once-daily dosing, unlike ropinirole IR, which requires multiple doses .
Formulation Comparisons: Immediate-Release vs. Extended-Release
Pharmacokinetic Profile
- Immediate-Release (IR) : Rapid absorption (Tmax: 2 hours), shorter half-life (~8 hours), requiring thrice-daily dosing .
- Extended-Release (ER) : Sustained release over 24 hours, bioequivalent to IR under fasted/fed conditions, with AUC0–∞ ratios of 98.4% (fasted) and 100.8% (fed) .
Table 2: Pharmacokinetic Parameters of IR vs. ER Formulations
Parameter | IR Formulation | ER Formulation |
---|---|---|
Tmax (h) | 2.0 | 6.0 |
Cmax (ng/mL) | 0.45 | 0.38 |
AUC0–∞ (h·ng/mL) | 10.2 | 10.1 |
Half-life (h) | 8.0 | 24.0 |
Stability and Impurity Profiles
This compound is prone to photodegradation and interactions with excipients. Impurities such as pramipexole-mannose and pramipexole-ribose adducts form via Maillard reactions with reducing sugars (e.g., mannitol) .
Table 3: Stability Challenges and Solutions
Analytical Method Comparisons
Multiple validated methods ensure quality control:
- HPLC-MS/MS : Used for plasma concentration measurements (LLOQ: 0.01 ng/mL) .
- UV/Vis Spectrophotometry : Hydrotropic agents (sodium acetate + urea) enhance solubility for tablet analysis (linear range: 15–75 µg/mL; recovery: 98.35%) .
- Ion-Pair Chromatography : USP/Ph.Eur. compendial method for impurity profiling .
Biological Activity
Pramipexole dihydrochloride is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). Its biological activity is characterized by its selective binding to dopamine receptors, particularly the D3 receptor, which plays a crucial role in its therapeutic effects.
- Chemical Name: (S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride
- Molecular Formula: C10H17N3S·2HCl
- Molecular Weight: 292.26 g/mol
Pramipexole exhibits high affinity for the D3 dopamine receptor with a Ki value of approximately 0.5 nM, while its affinity for D2 and D4 receptors is somewhat lower (3.3 nM and 3.9 nM respectively) . The drug shows negligible affinity for D1 and D5 receptors, making it a selective D3 agonist. This selectivity is significant as it suggests a targeted mechanism of action that may reduce side effects associated with less selective dopamine agonists .
Pharmacokinetics
The pharmacokinetic profile of pramipexole indicates:
- Bioavailability: >90%
- Volume of Distribution: Approximately 500 L
- Protein Binding: ~15%
- Metabolism: Minimal metabolism; primarily excreted unchanged in urine .
A study comparing two formulations of this compound demonstrated that both had similar pharmacokinetic profiles, confirming the consistency of its absorption and bioavailability across different formulations .
Parkinson's Disease
Pramipexole has been shown to effectively manage symptoms of Parkinson's disease. A notable clinical trial indicated that patients treated with pramipexole experienced a reduction in motor symptoms compared to those receiving levodopa, particularly in early-stage disease .
Table 1: Comparative Outcomes in Parkinson's Disease Treatment
Treatment | Dyskinesias (%) | Wearing Off (%) | Freezing (%) |
---|---|---|---|
Pramipexole | 20.4 | 44.4 | 34.7 |
Levodopa | 36.8 | 58.8 | 26.2 |
Restless Legs Syndrome
A cohort study involving 50 patients treated with pramipexole for RLS over an average of 8 years found that while the initial efficacy was high, long-term treatment led to increased side effects and diminished effectiveness over time. Augmentation occurred in 42% of patients within an average time frame of 16.5 months .
Table 2: Long-term Efficacy of Pramipexole in RLS
Efficacy Status | Percentage (%) |
---|---|
Completely Effective | 40 |
Partially Effective | 58 |
Ineffective | 2 |
Side Effects and Tolerability
Despite its therapeutic benefits, pramipexole is associated with several side effects including:
- Daytime sleepiness (74% reported)
- Impulse control disorders (ICDs) in some patients
- Augmentation phenomena in RLS treatment .
These side effects necessitate careful patient management and monitoring.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying pramipexole dihydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) and first-derivative spectrophotometry are widely validated for quantifying this compound monohydrate in tablets. HPLC offers high specificity with a linear range of 0.1–10 µg/mL, while spectrophotometric methods (e.g., mixed hydrotropic agents) provide cost-effective alternatives with comparable accuracy (RSD <2%) . Calibration curves, precision, and recovery studies must adhere to ICH guidelines for method validation.
Q. How does the stereochemistry of this compound influence its pharmacological activity?
The (S)-enantiomer of this compound is the therapeutically active form, acting as a selective dopamine D2/D3 receptor agonist (Ki: 0.5–3.9 nM). In contrast, the (R)-enantiomer (dexpramipexole) exhibits minimal dopaminergic activity but retains antioxidative properties, making it useful for studying neuroprotection independent of dopamine pathways . Chiral separation methods, such as polysaccharide-derived HPLC columns, are critical for enantiomeric purity assessment .
Q. What are the key physicochemical properties of this compound relevant to formulation design?
this compound monohydrate is highly water-soluble (>20% w/v) but has limited solubility in organic solvents (e.g., 0.5% in ethanol). Its melting point (296–301°C with decomposition) and hygroscopicity necessitate controlled storage (desiccated, −20°C) to prevent degradation . These properties inform choices in dosage forms, such as oral tablets or transdermal systems .
Advanced Research Questions
Q. How can researchers address contradictions in neuroprotective mechanisms between pramipexole and its enantiomers?
While both (S)-pramipexole and (R)-dexpramipexole reduce oxidative stress (e.g., scavenging ROS, protecting mitochondrial aconitase), their dopaminergic vs. non-dopaminergic actions require careful experimental design. Use glutathione-depleted neuroblastoma models to isolate antioxidative effects, and compare outcomes in transgenic ALS mice (e.g., SOD1-G93A) to differentiate motor function preservation (dopamine-dependent) from survival benefits (antioxidant-dependent) .
Q. What methodological strategies are effective for identifying and characterizing impurities in pramipexole formulations?
Unknown impurities (e.g., Maillard reaction adducts with reducing sugars) can be identified via LC-MS/MS and molecular docking. For example, pramipexole-mannose adducts show reduced binding affinity to D2/D3 receptors compared to the parent compound, requiring forced degradation studies (acid/alkaline hydrolysis, thermal stress) and stability-indicating assays . Reference standards for impurities, such as N-despropyl pramipexole, are essential for quantification .
Q. How can transdermal delivery systems for pramipexole be optimized to enhance bioavailability?
Cationic flexible liposomes (composed of phospholipids with varying chain lengths) improve transdermal permeation by enhancing drug retention in the stratum corneum. Use factorial design experiments to optimize parameters like surfactant ratio and charge density. In vivo pharmacokinetic studies in rodents demonstrate sustained plasma levels (>24 hours) compared to oral administration .
Q. What experimental approaches validate the mitochondrial targeting of pramipexole’s antioxidative effects?
Radiolabeled [³H]-pramipexole accumulation assays in isolated mitochondria, combined with ROS detection probes (e.g., MitoSOX), confirm mitochondrial localization. Compare IC₅₀ values for ROS scavenging in cell-free vs. cellular systems to assess compartment-specific efficacy. Note that high doses (>100 µM) required for in vitro antioxidative activity may not translate to clinical safety due to dopaminergic side effects .
Q. Methodological Considerations
- Enantiomeric Purity Analysis : Use Chiralpak® IG-3 columns with mobile phases containing diethylamine for baseline separation of (S)- and (R)-enantiomers .
- Stability Studies : Conduct under ICH Q1A(R2) conditions (40°C/75% RH for 6 months) and monitor degradation via LC-UV at 262 nm .
- Impurity Profiling : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation of degradation products .
Properties
IUPAC Name |
(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146623 | |
Record name | Pramipexole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-25-9 | |
Record name | Pramipexole dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pramipexole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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